molecular formula C22H21N5O2 B11009915 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one

3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one

Cat. No.: B11009915
M. Wt: 387.4 g/mol
InChI Key: DOKFPUTZVZGOSM-UHFFFAOYSA-N
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Description

3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one is a complex organic compound that features a unique structure combining a benzotriazinone moiety with a pyridoindole system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzotriazinone and pyridoindole derivatives .

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly as an anticancer agent . Its mechanism of action involves:

  • Inhibition of cancer cell proliferation.
  • Induction of apoptosis in various cancer cell lines.

Studies have shown that the compound interacts with specific molecular targets within cancer cells, which may lead to selective therapeutic effects compared to other compounds in its class .

Therapeutic Applications

The compound's potential therapeutic applications include:

  • Cancer Treatment : Investigated for its efficacy against multiple cancer types through apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antibacterial properties against pathogens such as Escherichia coli and Pseudomonas aeruginosa.
  • Neurological Disorders : The structural characteristics may suggest potential use in treating neurodegenerative diseases by targeting specific pathways related to neuronal health .

Synthesis and Development

The synthesis of 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one typically involves multi-step synthetic pathways starting from readily available precursors. Key factors influencing synthesis include:

  • Temperature and Solvent Choice : Optimizing these conditions can enhance yield and purity.
  • Catalysts : The use of specific catalysts can improve reaction efficiency.

The synthetic routes are crucial for scaling up production for further biological testing and potential clinical applications .

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • In Vitro Studies : Demonstrated significant inhibition of tumor growth in various cancer cell lines.
  • Animal Models : Showed promising results in reducing tumor size and improving survival rates in xenograft models.

These studies underscore the compound's potential as a lead candidate for drug development targeting specific cancers .

Mechanism of Action

The mechanism of action of 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Biological Activity

The compound 3-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4(3H)-one is a novel small molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects based on various studies.

Structural Characteristics

The compound features a complex structure comprising a benzotriazinone core linked to a tetrahydropyridoindole moiety. Its structural formula can be represented as follows:

C18H20N4O2\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_2

This structure is significant as it combines multiple pharmacophoric elements that may contribute to its biological activity.

Anticancer Properties

Research indicates that compounds related to the pyrido[4,3-b]indole core exhibit significant anticancer properties. For instance, studies have shown that derivatives of this core can act as potent inhibitors of various kinases involved in cancer progression. Specifically:

  • Inhibition of Kinases : The compound has been noted to inhibit key signaling pathways such as MEK/ERK, which are often dysregulated in cancers. In vitro assays demonstrated that it effectively reduced cell proliferation in several cancer cell lines at micromolar concentrations .

Potentiation of CFTR Function

Another area of interest is the compound's potential as a potentiator for CFTR (Cystic Fibrosis Transmembrane Conductance Regulator). Compounds with similar structures have shown promise in improving the function of mutant CFTR channels associated with cystic fibrosis. A study highlighted the efficacy of tetrahydro-pyridoindole derivatives in enhancing CFTR activity in cellular models .

Case Study 1: Anticancer Activity

In one study focusing on the anticancer effects , the compound was tested against various leukemia cell lines. The results indicated a dose-dependent inhibition of cell growth with an IC50 value in the low micromolar range. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase .

Case Study 2: CFTR Modulation

In another investigation into CFTR modulation , researchers synthesized several derivatives based on the tetrahydropyridoindole scaffold. One specific enantiomer demonstrated a significant ability to rescue the gating defect in F508del-CFTR mutants in vitro. This highlights the potential therapeutic application of such compounds in treating cystic fibrosis .

Data Table: Summary of Biological Activities

Biological ActivityAssay TypeResultReference
Anticancer (Leukemia)Cell ProliferationIC50 ~ 0.3 - 1.2 µM
CFTR PotentiationFunctional AssaySignificant improvement observed
Kinase InhibitionWestern BlotDownregulation of pMAPK

Properties

Molecular Formula

C22H21N5O2

Molecular Weight

387.4 g/mol

IUPAC Name

3-[4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butyl]-1,2,3-benzotriazin-4-one

InChI

InChI=1S/C22H21N5O2/c28-21(10-5-12-27-22(29)16-7-2-4-9-20(16)24-25-27)26-13-11-19-17(14-26)15-6-1-3-8-18(15)23-19/h1-4,6-9,23H,5,10-14H2

InChI Key

DOKFPUTZVZGOSM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCN4C(=O)C5=CC=CC=C5N=N4

Origin of Product

United States

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